molecular formula C13H12N4O B11222787 2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11222787
M. Wt: 240.26 g/mol
InChI Key: TZLRMVFUIAYDIZ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclobutyl group and a furyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the annulation of the triazole fragment to the pyrimidine ring, which can be achieved through the oxidation of aminopyrimidine Schiff bases . Industrial production methods often utilize microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides . This method is eco-friendly and results in high yields of the target compound.

Chemical Reactions Analysis

2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron(III) chloride for mild oxidation and orthoesters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of aminopyrimidine Schiff bases with iron(III) chloride leads to the formation of the triazolopyrimidine system .

Comparison with Similar Compounds

2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine compounds, such as 7-aryl-5-methyl-2-amino-triazolopyrimidines . While these compounds share a similar core structure, the presence of different substituents, such as the cyclobutyl and furyl groups in this compound, contributes to its unique chemical properties and biological activities. Other similar compounds include 1,2,4-triazolo[1,5-a]pyridines, which have been studied for their potential as RORγt inverse agonists and JAK inhibitors .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-cyclobutyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H12N4O/c1-3-9(4-1)12-15-13-14-7-6-10(17(13)16-12)11-5-2-8-18-11/h2,5-9H,1,3-4H2

InChI Key

TZLRMVFUIAYDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4

Origin of Product

United States

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